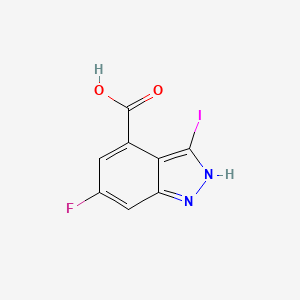

6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid

Descripción

6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid (CAS: 885522-05-4, molecular formula: C₈H₄FIN₂O₂, molecular weight: 306.03 g/mol) is a halogenated indazole derivative featuring a fluorine atom at position 6, an iodine atom at position 3, and a carboxylic acid group at position 4. This compound is primarily utilized in pharmaceutical research as a building block for kinase inhibitors and other bioactive molecules . Its storage requires refrigeration (2–8°C) under dry, sealed conditions to maintain stability .

Propiedades

IUPAC Name |

6-fluoro-3-iodo-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FIN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPCPWUPMQWPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646382 | |

| Record name | 6-Fluoro-3-iodo-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-05-4 | |

| Record name | 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3-iodo-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Initial Halogenation

Advanced functionalization, including the introduction of the carboxylic acid or other substituents, can be achieved via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions. These reactions allow the coupling of halogenated indazole intermediates with boronic acids or alkenes, respectively, enabling the installation of complex groups at the 4-position.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, boronic acid, base, solvent (DMF or toluene), heat | 4-substituted indazole derivatives |

| Heck Reaction | Pd(OAc)2, tri-o-tolylphosphine, base (e.g., N,N-diisopropylethylamine), solvent (DMF), heat | Vinyl or aryl substituted indazole |

Deprotection and Final Purification

After the desired substitutions are installed, the protecting groups on the nitrogen are removed under acidic or neutral conditions to yield the free indazole. The final product is purified by recrystallization or chromatographic techniques to obtain 6-fluoro-3-iodo-1H-indazole-4-carboxylic acid with high purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Purpose | Typical Yield |

|---|---|---|---|---|

| 1 | Iodination | I2, KOH/K2CO3, DMF, RT | Introduce iodine at C-3 | ~77% |

| 2 | Fluorination | NFSI, solvent, controlled temp | Introduce fluorine at C-6 | Moderate to high |

| 3 | Protection | 3,4-dihydro-2H-pyran, methanesulfonic acid | Protect N-1 nitrogen | High |

| 4 | Carboxylation / Coupling | Pd catalyst, CO2 or boronic acid, base, DMF | Introduce carboxylic acid at C-4 | Variable, 60-85% |

| 5 | Deprotection | Acidic or neutral conditions | Remove protecting group | High |

| 6 | Purification | Recrystallization / chromatography | Obtain pure final compound | High |

Research Findings and Analytical Characterization

- The iodination step is confirmed by characteristic IR absorption around 770 cm⁻¹ (C–I stretch) and by NMR signals consistent with substitution at C-3.

- Fluorination is verified by 19F NMR and shifts in aromatic proton signals in 1H NMR.

- Carboxylic acid introduction is confirmed by IR absorption near 1700 cm⁻¹ (C=O stretch) and by 13C NMR.

- The final compound’s purity and structure are routinely confirmed by techniques including FT-IR, 1H NMR, 13C NMR, and mass spectrometry (ESI-MS).

Notes on Synthetic Challenges and Optimization

- Regioselectivity: Controlling the site of halogenation is critical; protecting groups and reaction conditions are optimized to favor substitution at desired positions.

- Protecting Group Strategy: N-1 protection is essential to prevent unwanted side reactions during halogenation and coupling steps.

- Reaction Conditions: Mild conditions are preferred to maintain the integrity of sensitive functional groups, especially during fluorination and carboxylation.

- Catalyst Selection: Palladium catalysts with suitable ligands are employed to enhance coupling efficiency and selectivity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that 6-fluoro-3-iodo-1H-indazole-4-carboxylic acid exhibits significant anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation, particularly against various leukemia cell lines. For instance, a study reported that derivatives of indazole showed promising inhibitory effects on K562 cells, with some compounds demonstrating selective toxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The compound's mechanism involves modulation of apoptotic pathways and cell cycle regulation. It has been shown to affect the expression of apoptosis-related proteins such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells . The presence of fluorine enhances the compound's lipophilicity, improving its interaction with biological targets .

Biochemical Research

Enzyme Inhibition Studies

this compound is utilized in enzyme inhibition studies to understand its interactions with specific biological targets. These studies are crucial for elucidating the compound's role in various biochemical pathways and developing targeted therapies for diseases such as inflammation and cancer .

Receptor Binding

The compound has potential applications in receptor binding studies, which are essential for drug development. Its unique chemical structure allows researchers to investigate how it interacts with different receptors, offering insights into its therapeutic potential .

Material Science

Development of Advanced Materials

In material science, this compound is explored for its properties in creating organic semiconductors and light-emitting diodes (LEDs). The unique arrangement of halogens (fluorine and iodine) at specific positions on the indazole ring contributes to the compound's electronic properties, making it suitable for advanced material applications .

Agricultural Chemistry

Agrochemical Formulation

The compound is also being investigated for its potential use in agricultural chemistry, particularly in the formulation of herbicides and fungicides. Its efficacy in enhancing crop protection makes it a candidate for developing new agrochemical products that are more effective against pests while being environmentally friendly .

Diagnostic Tools

Medical Imaging

Recent research suggests that this compound could be utilized in the development of diagnostic agents for medical imaging. Its unique chemical characteristics may improve the accuracy of disease detection methods, making it valuable in clinical diagnostics .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer activity; modulation of apoptotic pathways; selective toxicity towards cancer cells. |

| Biochemical Research | Enzyme inhibition studies; receptor binding investigations; understanding biochemical pathways. |

| Material Science | Development of organic semiconductors; potential use in LEDs due to unique electronic properties. |

| Agricultural Chemistry | Formulation of effective herbicides and fungicides; enhancing crop protection strategies. |

| Diagnostic Tools | Development of diagnostic agents for improved medical imaging accuracy. |

Case Studies and Research Findings

- Antitumor Activity Evaluation : A study highlighted that derivatives of 6-fluoro-3-iodo-1H-indazole demonstrated significant antiproliferative activity against K562 leukemia cells, with IC50 values indicating effective inhibition at low concentrations .

- Mechanistic Insights : Another investigation focused on the compound's ability to induce apoptosis through specific protein interactions, revealing a concentration-dependent effect on cell cycle distribution among treated cancer cells .

- Material Properties Analysis : Research into the electronic properties of 6-fluoro-3-iodo-1H-indazole derivatives showed promise in developing materials with enhanced conductivity and fluorescence characteristics suitable for electronic applications .

Mecanismo De Acción

The mechanism of action of 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved may vary depending on the biological system and the specific target being studied.

Comparación Con Compuestos Similares

Structural Analogues with Halogen and Carboxylic Acid Substituents

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid (CAS: 885520-62-7)

- Molecular formula : C₈H₄BrFN₂O₂

- Molecular weight : 259.03 g/mol

- Key differences: Replaces iodine at position 3 with bromine. Bromine’s lower atomic weight (79.9 vs. 126.9 for iodine) reduces molecular weight and alters steric/electronic properties.

4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid (CAS: 885521-55-1)

- Molecular formula : C₈H₄FIN₂O₂

- Molecular weight : 306.03 g/mol

- Key differences : Positions of fluorine (4) and carboxylic acid (6) are swapped compared to the target compound. This positional isomerism impacts hydrogen-bonding capacity and acidity (pKa differences) due to altered proximity of functional groups. The XlogP (1.9) suggests similar lipophilicity .

4-Fluoro-6-iodo-1H-indazole (CAS: 887568-03-8)

- Molecular formula : C₇H₄FIN₂

- Molecular weight : 262.02 g/mol

- Key differences : Lacks the carboxylic acid group, significantly reducing polarity and molecular weight. This derivative is more lipophilic (predicted XlogP ~2.5) and may exhibit improved membrane permeability but reduced solubility in aqueous media .

Analogues with Additional Substituents

6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid (CAS: 697739-07-4)

- Molecular formula : C₉H₇FN₂O₂

- Molecular weight : 194.16 g/mol

- The carboxylic acid at position 4 remains, but the absence of iodine reduces molecular weight and alters halogen-specific interactions (e.g., halogen bonding) .

6-Fluoro-1H-indazole-4-carboxylic acid (CAS: 848678-59-1)

- Molecular formula : C₈H₅FN₂O₂

- Molecular weight : 180.14 g/mol

- The reduced molecular weight may improve solubility but decrease binding affinity in certain targets .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | XlogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Functional Groups |

|---|---|---|---|---|---|

| 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid | 306.03 | 1.9* | 2 | 4 | -COOH, -F, -I |

| 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | 259.03 | 1.7* | 2 | 4 | -COOH, -F, -Br |

| 4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid | 306.03 | 1.9 | 2 | 4 | -COOH, -F, -I |

| 4-Fluoro-6-iodo-1H-indazole | 262.02 | ~2.5* | 1 | 2 | -F, -I |

| 6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid | 194.16 | 1.2* | 2 | 4 | -COOH, -F, -CH₃ |

*Estimated based on structural similarity.

Actividad Biológica

6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid is a synthetic compound belonging to the indazole class, characterized by the presence of both fluorine and iodine substituents. This unique combination potentially enhances its biological activity, particularly in medicinal chemistry. This article examines the biological activity of this compound, focusing on its antitumor properties, pharmacological mechanisms, and structure-activity relationships (SAR).

The molecular formula of this compound is C9H6FIN2O2, with a molar mass of approximately 320.06 g/mol. The compound features a fluorine atom at the 6-position and an iodine atom at the 3-position of the indazole ring, contributing to its distinct chemical behavior and potential biological interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Notably, studies have shown that derivatives with similar structural features can inhibit cancer cell proliferation effectively. For instance:

- Compound 6o , an indazole derivative, demonstrated an IC50 value of 5.15 µM against the K562 cell line, indicating strong selective cytotoxicity towards cancer cells compared to normal cells (IC50 = 33.2 µM ) .

The mechanism of action for these compounds often involves modulation of apoptosis pathways and cell cycle arrest. Specifically, compound 6o was found to induce apoptosis in K562 cells through the inhibition of Bcl2 family proteins and modulation of the p53/MDM2 pathway .

Structure-Activity Relationships (SAR)

The presence and position of halogen substituents are crucial for enhancing biological activity. For example, fluorine substitution has been shown to improve lipophilicity and permeability, which can enhance cellular uptake and efficacy against tumor cells .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | TBD |

| Compound 6o | 5.15 | Induces apoptosis via Bcl2 inhibition |

| Compound with para-fluorine | 17.91 | Reduced activity compared to fluorinated analogs |

Cell Cycle Analysis

In studies involving K562 cells treated with compound 6o at varying concentrations (10, 12, and 14 µM), results indicated a dose-dependent increase in the G0/G1 phase population from 29.4% (control) to 41.1% , suggesting effective cell cycle arrest .

Apoptosis Induction

Flow cytometry assays revealed that treatment with compound 6o resulted in significant increases in both early and late apoptosis rates, confirming its role as an effective pro-apoptotic agent .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 3 is highly susceptible to nucleophilic displacement under transition metal catalysis or thermal conditions. The electron-withdrawing effects of the fluorine and carboxylic acid groups activate the aromatic ring for substitution.

Key Example :

In analogous systems, 3-iodoindazole derivatives undergo Suzuki coupling with aryl boronic acids to form biaryl products, critical for pharmaceutical intermediates . The carboxylic acid group remains inert under these conditions.

Functional Group Transformations at the Carboxylic Acid

The carboxylic acid group participates in standard derivatization reactions:

Mechanistic Insight :

Decarboxylation under Cu catalysis proceeds via radical intermediates, forming 4-unsubstituted indazoles .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs electrophiles to specific positions:

| Reaction Type | Reagents/Conditions | Position Substituted | Products | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Position 5 | 5-Nitro derivatives | |

| Halogenation | NBS, AIBN (radical conditions) | Position 7 | 7-Bromo derivatives |

Regioselectivity :

The fluorine atom at position 6 and carboxylic acid at position 4 deactivate positions 4, 5, and 7, but nitration favors position 5 due to steric and electronic factors .

Reductive Dehalogenation

The iodine atom can be selectively removed under reductive conditions:

| Conditions | Reducing Agent | Products Formed | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | H₂/Pd-C | 3-H-indazole derivatives | ~85% | |

| Zn, NH₄Cl, THF/H₂O | Zn/NH₄Cl | 3-H-indazole derivatives | ~70% |

Applications :

This reaction is valuable for synthesizing unsubstituted indazole cores for further functionalization.

Oxidation and Reduction of Functional Groups

The carboxylic acid group can be reduced, while the indazole ring remains stable under most conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Notes | Source |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF | 4-Hydroxymethyl indazole | Low yield (~30%) | |

| Oxidation | KMnO₄, H₂O, Δ | Not applicable | Carboxylic acid resists oxidation |

Cross-Coupling via C–H Activation

Recent advances in C–H functionalization enable direct modification of the indazole core:

Limitations :

The electron-withdrawing groups (F, COOH) reduce reactivity in C–H activation, necessitating harsher conditions .

Q & A

Q. What are the key considerations for synthesizing 6-fluoro-3-iodo-1H-indazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and carboxylation steps. For example, iodination at the 3-position of the indazole core can be achieved using iodine monochloride (ICl) in acetic acid under reflux (60–80°C, 6–8 hours). The carboxylic acid group is introduced via hydrolysis of a methyl ester intermediate using aqueous NaOH (2M, 12 hours at 60°C). Optimization includes:

- Solvent selection : Acetic acid promotes halogenation efficiency .

- Catalyst use : Sodium acetate enhances reaction kinetics by maintaining pH .

- Purification : Recrystallization from DMF/acetic acid (1:1 v/v) yields high-purity crystals (>95% by HPLC) .

Table 1 : Example reaction conditions and yields:

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Iodination | ICl, AcOH | 70 | 6 | 65 |

| Ester hydrolysis | NaOH (2M) | 60 | 12 | 85 |

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98% required for biological assays) .

- NMR : Key signals include:

- ¹H NMR (DMSO-d6): δ 8.20 (s, 1H, indazole H-7), δ 13.10 (s, 1H, COOH).

- ¹³C NMR : δ 167.5 (COOH), δ 95.2 (C-I) .

- Mass spectrometry : ESI-MS m/z 307.9 [M-H]⁻ .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

- Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or isotopic interference (e.g., ¹²⁷I vs. ¹²⁶I). Strategies include:

- Isotopic pattern analysis : Confirm iodine’s presence via characteristic 1:1 peak ratios for [M]⁺ and [M+2]⁺ in MS .

- Variable-temperature NMR : Detect tautomeric forms (e.g., indazole NH proton exchange) by acquiring spectra at 25°C and 50°C .

- DFT calculations : Compare experimental and computed NMR shifts to validate structural assignments .

Q. What strategies are recommended for improving the compound’s stability in aqueous buffers for biological assays?

- Methodological Answer : Stability issues (e.g., hydrolysis or decarboxylation) require:

- pH control : Use phosphate buffer (pH 7.4) to minimize acid/base degradation .

- Light protection : Store solutions in amber vials to prevent photoiodination .

- Additives : Include 0.1% BSA to reduce nonspecific adsorption in low-concentration assays .

Table 2 : Stability data under varying conditions:

| Condition | Degradation (%) at 24h |

|---|---|

| pH 7.4, 25°C | <5 |

| pH 9.0, 37°C | 40 |

| Light exposure | 25 |

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins like kinases or carboxylases:

- Target selection : Prioritize enzymes with conserved carboxyl-binding pockets (e.g., HIV-1 integrase) .

- Docking parameters : Grid box centered on the active site (20 ų), Lamarckian GA algorithm.

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer : Variability often stems from trace moisture or oxygen. Mitigate via:

- Strict anhydrous conditions : Use molecular sieves (3Å) in reaction mixtures .

- Statistical design : Apply a Plackett-Burman design to identify critical factors (e.g., iodine stoichiometry, reaction time) .

- QC protocols : Implement in-process LC-MS monitoring to terminate reactions at optimal conversion .

Q. What practices ensure reproducibility in cross-laboratory studies involving this compound?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata documentation : Report exact HPLC gradients, NMR solvent batches, and MS ionization modes .

- Reference standards : Use certified materials (e.g., USP-grade) for calibration .

- Open data platforms : Share raw spectral files via repositories like Zenodo to enable third-party validation .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling iodinated indazole derivatives?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Collect iodine-containing waste separately for incineration to prevent environmental release .

- Emergency response : Neutralize spills with 10% sodium thiosulfate to reduce iodine volatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.